molecular formula C15H11FN2O3 B11980767 4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B11980767
M. Wt: 286.26 g/mol
InChI Key: IMLSTCIVHFFUEH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol typically involves multiple steps, starting with the preparation of the fluorophenoxy and pyrazolyl intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane and acetonitrile, and catalysts like triethylamine . The final step involves coupling the intermediates under controlled temperature and stirring conditions to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the pyrazolyl and benzenediol moieties contribute to its overall activity . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

4-[4-(2-fluorophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C15H11FN2O3/c16-11-3-1-2-4-13(11)21-14-8-17-18-15(14)10-6-5-9(19)7-12(10)20/h1-8,19-20H,(H,17,18)

InChI Key

IMLSTCIVHFFUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)F

Origin of Product

United States

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